3,5-Diacetoxybenzamide: Chemical Structure, Physical Properties, and Synthetic Applications in Organogelator Development
3,5-Diacetoxybenzamide: Chemical Structure, Physical Properties, and Synthetic Applications in Organogelator Development
Executive Summary
In the landscape of advanced materials and pharmaceutical intermediates, 3,5-Diacetoxybenzamide (CAS: 61227-18-7) serves as a highly versatile building block. Historically, the synthesis of 3,5-dialkoxybenzyl amine derivatives—key components in thermoreversible organogelators—relied on hazardous reagents such as lithium aluminum hydride (LAH) and sodium azide.
As an application scientist focused on scalable and green chemistry, I advocate for the strategic use of 3,5-diacetoxybenzamide. By utilizing this compound as a precursor, researchers can employ a catalytic reduction pathway that entirely bypasses these hazardous reagents. This whitepaper details the chemical properties, mechanistic utility, and self-validating experimental protocols for utilizing 3,5-diacetoxybenzamide in modern synthetic workflows.
Chemical Structure & Physical Properties
3,5-Diacetoxybenzamide features a central benzene ring substituted with two electron-withdrawing acetoxy (ester) groups at the meta positions (3 and 5) and a primary carboxamide group. The acetoxy groups serve a dual purpose: they protect the sensitive phenolic hydroxyls from oxidation and modulate the electronic density of the ring, preventing unwanted electrophilic aromatic substitution during downstream reactions.
Quantitative Data Summary
Below is the consolidated physical and chemical data for 3,5-Diacetoxybenzamide, verified against 1 [1].
| Property | Value |
| Chemical Name | 3,5-Diacetoxybenzamide |
| CAS Number | 61227-18-7 |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Physical State | Solid (Crystalline) |
| Synonyms | Benzamide, 3,5-bis(acetyloxy)- |
| Hydrogen Bond Donors | 2 (from primary amide -NH₂) |
| Hydrogen Bond Acceptors | 5 (from ester and amide oxygens) |
Mechanistic Role: The Green Pathway to Organogelators
The primary application of 3,5-diacetoxybenzamide is its dehydration to 5-cyano-1,3-phenylene diacetate . This nitrile intermediate is crucial; it can be catalytically reduced to an amine, offering a much safer, "greener" synthetic route compared to traditional azide-based alkylations [2].
Synthetic workflow from 3,5-dihydroxybenzamide to advanced organogelators.
Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a visual or analytical checkpoint.
Protocol 1: Dehydration of 3,5-Diacetoxybenzamide
This protocol utilizes 2,4,6-trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) in N,N-dimethylformamide (DMF) as a mild dehydrating agent, avoiding harsh reagents like P₂O₅ that could cleave the acetoxy groups [2].
Reagents Required:
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3,5-Diacetoxybenzamide: 8.50 g (35.7 mmol)
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2,4,6-Trichloro-1,3,5-triazine (TCT): 4.40 g (23.8 mmol)
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Dry N,N-dimethylformamide (DMF): 40 mL total
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Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
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Preparation of the Amide Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 8.50 g of 3,5-diacetoxybenzamide in 25 mL of strictly dry DMF.
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Causality: Moisture must be excluded. Water will aggressively hydrolyze the active Vilsmeier-type complex formed in Step 2, quenching the reaction before dehydration can occur.
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Inert Atmosphere: Purge the flask and place the reaction under a continuous nitrogen (N₂) atmosphere.
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Generation of the Dehydrating Complex: In a separate vial, dissolve 4.40 g of TCT in 15 mL of dry DMF. Stir for approximately 10 minutes.
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Self-Validating Checkpoint: The solution must turn a distinct yellow. This color change visually confirms the formation of the active electrophilic Vilsmeier-type intermediate. If the solution remains colorless, the TCT is degraded or the DMF is wet; halt the protocol here to save your starting material.
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Addition: Add the yellow TCT/DMF solution dropwise to the amide suspension over a period of 15 minutes at room temperature.
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Reaction Monitoring: Stir the mixture for 30–60 minutes. Monitor the disappearance of the amide via TLC (Thin Layer Chromatography).
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Quenching and Isolation: Once complete, pour the reaction mixture into a cold, saturated sodium bicarbonate solution.
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Causality: TCT generates cyanuric acid and HCl as byproducts. The bicarbonate quench neutralizes the HCl immediately, preventing the acid-catalyzed hydrolysis of the delicate acetoxy ester groups on the aromatic ring.
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Filtration: Isolate the crude solid nitrile (5-cyano-1,3-phenylene diacetate) via vacuum filtration. Recrystallize from acetone/water (9:1) to yield X-ray quality crystals.
Mechanistic pathway of TCT-mediated amide dehydration in DMF.
Analytical Validation
To ensure rigorous scientific integrity, the conversion of 3,5-diacetoxybenzamide to its nitrile counterpart must be analytically validated:
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FT-IR Spectroscopy: Look for the disappearance of the primary amide N-H stretching bands (typically around 3300-3100 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹). A new, sharp peak around 2230 cm⁻¹ will emerge, confirming the presence of the C≡N (nitrile) group.
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¹³C NMR: The carbonyl carbon of the amide (usually around 165-170 ppm) will vanish, replaced by a characteristic nitrile carbon signal near 115-120 ppm. The preservation of the ester carbonyl signals (~169 ppm) validates that the bicarbonate quench successfully prevented ester hydrolysis.
Conclusion
3,5-Diacetoxybenzamide is far more than a simple protected intermediate; it is a strategic gateway molecule that enables safer, scalable, and highly efficient synthetic routes in materials science. By leveraging mild dehydrating systems like TCT/DMF, researchers can maintain the integrity of the acetoxy groups while quantitatively converting the amide to a nitrile, setting the stage for advanced organogelator development.
References
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3,5-DIACETOXYBENZAMIDE | 61227-18-7 , ChemicalBook. 1
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5-Cyano-1,3-phenylene diacetate , SciSpace / IUCr Journals. 2
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3,5-DIACETOXYBENZONITRILE — Chemical Substance Information , NextSDS. 3
